

# An In-Depth Technical Guide to N-(1-Adamantyl)phthalimide

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## Compound of Interest

Compound Name: *N*-(1-Adamantyl)phthalimide

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This technical guide provides a comprehensive overview of **N-(1-Adamantyl)phthalimide**, a molecule of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, a detailed experimental protocol for its synthesis, and key analytical data.

## Core Molecular Information

**N-(1-Adamantyl)phthalimide** is an organic compound that incorporates a bulky, rigid adamantyl group with a planar phthalimide moiety.<sup>[1]</sup> This unique structure imparts notable lipophilicity and stability, making it a valuable scaffold in the design of novel therapeutic agents and advanced materials.<sup>[1]</sup>

## Molecular Formula and Weight

The chemical formula for **N-(1-Adamantyl)phthalimide** is C<sub>18</sub>H<sub>19</sub>NO<sub>2</sub>.<sup>[2][3]</sup> It has a molecular weight of 281.3 g/mol.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The key physicochemical and spectroscopic data for **N-(1-Adamantyl)phthalimide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	2-(1-adamantyl)isoindole-1,3-dione	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	16808-41-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>18</sub> H <sub>19</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	281.3 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
<sup>1</sup> H NMR, Adamantyl Protons (CDCl <sub>3</sub> )	δ 1.6–2.1 ppm (multiplets)	<a href="#">[1]</a>
<sup>1</sup> H NMR, Phthalimide Protons (CDCl <sub>3</sub> )	δ 7.8–8.2 ppm (multiplets)	<a href="#">[1]</a>

## Experimental Protocols

The synthesis of **N-(1-Adamantyl)phthalimide** is most commonly achieved through the condensation reaction of 1-aminoadamantane with phthalic anhydride.[\[1\]](#) While various methods exist for the synthesis of phthalimide derivatives, a representative protocol is detailed below.[\[4\]](#)[\[5\]](#)

### Synthesis of N-(1-Adamantyl)phthalimide

This procedure involves the direct condensation of 1-aminoadamantane and phthalic anhydride in a suitable high-boiling solvent, such as glacial acetic acid.

Materials:

- 1-Aminoadamantane
- Phthalic anhydride
- Glacial Acetic Acid
- Ethanol (for recrystallization)
- Round-bottom flask

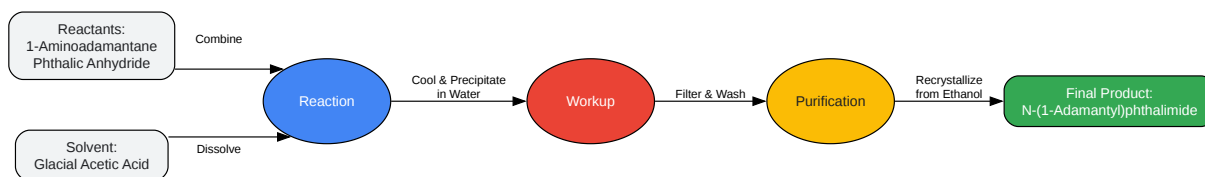
- Reflux condenser
- Heating mantle or oil bath
- Filtration apparatus
- Beakers and other standard laboratory glassware

#### Procedure:

- In a round-bottom flask, combine equimolar amounts of 1-aminoadamantane and phthalic anhydride.
- Add a suitable volume of glacial acetic acid to the flask to serve as the solvent. A typical concentration would be in the range of 0.5 to 1.0 M.
- Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C for glacial acetic acid).
- Maintain the reflux for a period of 2 to 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.
- Purify the crude **N-(1-Adamantyl)phthalimide** by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[4][5]
- Dry the purified product under vacuum.

## Logical Workflow: Synthesis of N-(1-Adamantyl)phthalimide

The following diagram illustrates the key steps in the synthesis of **N-(1-Adamantyl)phthalimide** from its primary reactants.



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Caption: Workflow for the synthesis of **N-(1-Adamantyl)phthalimide**.

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## References

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